Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound belonging to the class of spirocyclic compounds. Its unique structure and properties make it an essential tool for studying various biological and chemical processes. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields, including drug development, catalysis, and materials science.
Preparation Methods
The synthesis of Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and may vary, the general approach involves the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in catalysis and materials science for developing new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other similar spirocyclic compounds, such as:
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate These compounds share similar structural features but differ in their specific ring sizes and functional groups. The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABBJCQOZYZKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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